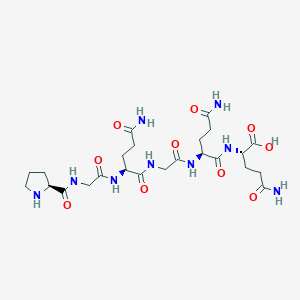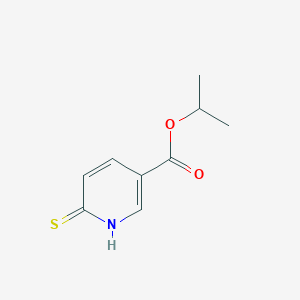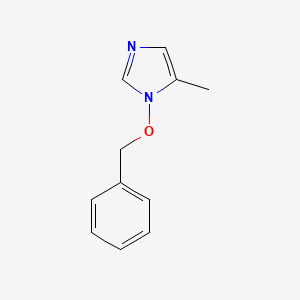
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is a peptide compound composed of six amino acids: proline, glycine, glutamine, glycine, glutamine, and glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamine, glycine, glutamine, and glutamine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and involve automated peptide synthesizers to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids (proline, glycine, glutamine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact amino acid residues.
Applications De Recherche Scientifique
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in cellular processes and protein interactions.
Mécanisme D'action
The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and apoptotic pathways, contributing to its neuroprotective effects . The peptide may also interact with enzymes and receptors involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-Prolyl-L-Glutamate: Another peptide with similar amino acid composition but different sequence.
L-Glutaminyl-L-Glutaminyl-L-Prolylglycyl: A peptide with a different arrangement of the same amino acids.
Uniqueness
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to other similar peptides .
Propriétés
Numéro CAS |
189135-42-0 |
|---|---|
Formule moléculaire |
C24H39N9O10 |
Poids moléculaire |
613.6 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H39N9O10/c25-16(34)6-3-13(31-19(37)10-29-21(39)12-2-1-9-28-12)22(40)30-11-20(38)32-14(4-7-17(26)35)23(41)33-15(24(42)43)5-8-18(27)36/h12-15,28H,1-11H2,(H2,25,34)(H2,26,35)(H2,27,36)(H,29,39)(H,30,40)(H,31,37)(H,32,38)(H,33,41)(H,42,43)/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
HEFUPDYNQGJDNF-AJNGGQMLSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
